Chemical structure and physicochemical properties of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
Chemical structure and physicochemical properties of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The rational design of biologically active small molecules frequently relies on the hybridization of privileged scaffolds. N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a highly versatile synthetic intermediate that merges an electron-rich indole core with a reactive 3-formyl group and a lipophilic N-(4-fluorophenyl)acetamide linker.
Indole derivatives are ubiquitous in medicinal chemistry due to their ability to mimic endogenous neurotransmitters and intercalate with various enzymatic targets (1[1]). The strategic placement of the formyl group at the C3 position transforms the stable indole into a highly reactive electrophile, establishing it as a critical building block for the synthesis of Schiff bases, bis(indolyl)methanes, and Knoevenagel condensation products (2[2]). This technical whitepaper dissects the physicochemical properties, mechanistic synthesis, and downstream applications of this specific molecular architecture.
Physicochemical & Structural Profiling
Understanding the structural domains of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The molecule can be divided into three functional zones:
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The Electrophilic Center: The C3-aldehyde is highly susceptible to nucleophilic attack.
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The Rigid Linker: The acetamide bridge provides hydrogen-bonding capabilities (both donor and acceptor), crucial for target protein interaction (3[3]).
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The Metabolic Shield: The para-fluoro substitution on the phenyl ring serves a dual purpose: it increases the overall lipophilicity (LogP) of the molecule and blocks cytochrome P450-mediated oxidation at the metabolically vulnerable para position.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Scientific Rationale / Significance |
| Chemical Formula | C₁₇H₁₃FN₂O₂ | Confirms molecular identity and atom economy (4[4]). |
| Molecular Weight | 296.30 g/mol | Falls well within Lipinski's Rule of 5 (<500 Da), ensuring optimal oral bioavailability potential (4[4]). |
| H-Bond Donors | 1 | The secondary amide N-H acts as a directional hydrogen bond donor. |
| H-Bond Acceptors | 3 | The formyl C=O, amide C=O, and fluorine atom facilitate aqueous solvation. |
| Reactive Centers | 1 | The C3-formyl group dictates the downstream synthetic utility of the scaffold. |
Mechanistic Synthesis & Workflow Rationale
The most convergent and high-yielding approach to synthesizing N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is the direct N-alkylation of commercially available 1H-indole-3-carboxaldehyde.
Figure 1: SN2 N-alkylation workflow for synthesizing the target indole acetamide.
Step 1: Synthesis of the Alkylating Agent
To build the electrophilic linker, 4-fluoroaniline is acylated using chloroacetyl chloride.
Self-Validating Protocol:
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Reaction Setup: Charge a flame-dried round-bottom flask with 4-fluoroaniline (1.0 eq) and anhydrous dichloromethane (DCM).
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Causality: DCM is a non-nucleophilic, volatile solvent that easily dissolves the starting materials and allows for strict low-temperature control.
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Base Addition: Add triethylamine (Et₃N) (1.2 eq).
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Electrophile Addition: Cool the mixture to 0 °C using an ice bath, then add chloroacetyl chloride (1.1 eq) dropwise.
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Causality: The reaction is highly exothermic; cooling prevents the formation of di-acylated side products.
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Validation: Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of the ninhydrin-active amine spot confirms completion.
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Workup: Wash the organic layer with 1M HCl to remove residual Et₃N, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo to yield 2-chloro-N-(4-fluorophenyl)acetamide.
Step 2: Selective N-Alkylation of the Indole Core
The target compound is formed via an Sₙ2 displacement of the chloride by the indole nitrogen.
Self-Validating Protocol:
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Deprotonation: Dissolve 1H-indole-3-carboxaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq) and stir at room temperature for 30 minutes.
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Causality: DMF is a polar aprotic solvent that strongly solvates the K⁺ cation, leaving the carbonate anion "naked" and highly reactive. While indole N-H is weakly acidic (pKa ~16), the electron-withdrawing formyl group at C3 stabilizes the resulting indolate anion via resonance. This makes K₂CO₃ sufficiently basic to drive deprotonation without requiring hazardous reagents like NaH (6[6], 7[7]).
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Alkylation: Add the 2-chloro-N-(4-fluorophenyl)acetamide (1.1 eq) synthesized in Step 1. Heat the mixture to 80 °C for 12 hours.
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Causality: Elevated temperature provides the necessary activation energy to overcome the steric hindrance of the primary alkyl chloride during the Sₙ2 attack.
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Validation: Monitor by TLC (DCM:MeOH 95:5). The starting aldehyde will shift to a higher Rf value upon successful N-alkylation.
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Workup: Pour the hot reaction mixture directly into a beaker of crushed ice and water under vigorous stirring.
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Causality: DMF is completely miscible with water, whereas the target N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is highly hydrophobic. This thermodynamic disparity forces the product to precipitate immediately as a solid, allowing for rapid isolation via vacuum filtration and bypassing tedious liquid-liquid extractions.
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Downstream Reactivity & Applications
The primary utility of this compound lies in the unhindered reactivity of its C3-formyl group. In medicinal chemistry, this scaffold is frequently subjected to further functionalization to generate libraries of bioactive molecules.
Figure 2: Electrophilic reactivity of the C3-formyl group toward nucleophiles.
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Schiff Base Formation: Reaction with primary aliphatic or aromatic amines under mild acidic catalysis yields imines. These derivatives are heavily investigated for their antimicrobial and anticancer properties (2[2]).
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Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, thiazolidinedione) in the presence of a weak base (like piperidine) yields highly conjugated alkene systems, which are valuable in both fluorescent material science and kinase inhibitor design (7[7]).
References
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- Smolecule. "2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide". Smolecule.
- ChemicalBook. "2-(3-FORMYL-1H-INDOL-1-YL)ACETAMIDE CAS". ChemicalBook.
- CymitQuimica. "N-[(-4-Fluorophenyl)methyl]-α-oxo-1H-indole-3-acetamide". CymitQuimica.
- Semantic Scholar. "Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors". Semantic Scholar.
- European Journal of Biomedical AND Pharmaceutical sciences. "Synthesis of substituted 2-chloro N-phenyl acetamide and its derivative". Googleapis.
- CORE. "Synthesis and structural confirmation on selective N-alkylation of (Z)-5-((5-chloro- 1H-indol-3-yl)methylene)thiazolidine-2,4-di". CORE.
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